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Compound of Interest

Compound Name: Methyl 4-sulfanylbenzoate

Cat. No.: B014360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 4-
sulfanylbenzoate (CAS 6302-65-4), a versatile synthetic intermediate with potential

applications in drug discovery and development. This document details its chemical and

physical properties, provides established synthesis protocols, outlines its spectroscopic data,

and explores its potential biological significance.

Core Chemical and Physical Properties
Methyl 4-sulfanylbenzoate, also known as Methyl 4-mercaptobenzoate, is an organic

compound featuring a benzoate scaffold substituted with a thiol group at the para position.[1][2]

Its key quantitative properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 6302-65-4 [1][2]

Molecular Formula C₈H₈O₂S [2]

Molecular Weight 168.21 g/mol [2]

IUPAC Name methyl 4-sulfanylbenzoate [3]

Melting Point 33-36 °C [4]

Boiling Point 266.7 °C at 760 mmHg [5]

Appearance
White to pale yellow solid or

liquid
[1]

Synthesis of Methyl 4-sulfanylbenzoate
Several synthetic routes to Methyl 4-sulfanylbenzoate have been reported. Below are

detailed protocols for two common methods.

Experimental Protocol 1: From 4-Mercaptobenzoic Acid
(Fischer Esterification)
This method involves the direct esterification of 4-mercaptobenzoic acid with methanol in the

presence of an acid catalyst.

Materials:

4-Mercaptobenzoic acid (1.72 g, 11.17 mmol)

Anhydrous methanol (20.0 mL)

Concentrated sulfuric acid (0.43 mL)

Ethyl acetate

Saturated sodium bicarbonate solution
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Procedure:

To a solution of 4-mercaptobenzoic acid in anhydrous methanol, add concentrated sulfuric

acid.

Heat the reaction mixture to reflux for 16 hours.

Concentrate the mixture in vacuo.

Dilute the residue with ethyl acetate (100 mL).

Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL).

Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate in

vacuo to yield the product.[6]

Experimental Protocol 2: From 4-Fluorobenzonitrile
This multi-step synthesis begins with the conversion of 4-fluorobenzonitrile to a thiol

intermediate, followed by hydrolysis and esterification.

Step 1: Synthesis of 4-Mercaptobenzonitrile and its Disulfide/Sulfide Byproducts

To a solution of 4-fluorobenzonitrile in DMF, add sodium hydrosulfide hydrate under a

nitrogen atmosphere.

After stirring, the reaction mixture is worked up by dilution with ethyl acetate and water,

followed by acidification.

The organic layer is separated and evaporated to yield a mixture of 4-mercaptobenzonitrile

and its corresponding disulfide and sulfide.[7]

Step 2: Hydrolysis and Reduction to Methyl 4-sulfanylbenzoate

The crude nitrile mixture is suspended in methanol.

Sodium borohydride is added, followed by the addition of a solution of sodium hydroxide in

water, which raises the reaction temperature.
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The mixture is heated to reflux.

After cooling, zinc dust is added, and the mixture is stirred vigorously.

The excess zinc and insoluble byproducts are removed by filtration.

The filtrate is concentrated and quenched with ice water to precipitate the product.

The resulting white solid is filtered, washed with cold water, and dried in vacuum to afford

Methyl 4-sulfanylbenzoate.[7]

Spectroscopic Data
The structural elucidation of Methyl 4-sulfanylbenzoate is supported by the following

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR

(CDCl₃)

Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment Reference

Aromatic

Protons
7.89 d 8.7 2H, H-2, H-6 [6]

Aromatic

Protons
7.29 d 8.7 2H, H-3, H-5 [6]

Methyl

Protons
3.90 s - 3H, -OCH₃ [6]

Thiol Proton 3.60 s - 1H, -SH [6]
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Predicted ¹³C NMR
Predicted Chemical
Shift (δ) ppm

Assignment Justification

Carbonyl Carbon ~167 C=O
Typical for benzoate

esters.[2]

Aromatic C-1 ~128
C-1 (ipso to -

COOCH₃)

Based on data for

similar benzoic acid

derivatives.

Aromatic C-2, C-6 ~130 C-2, C-6

Aromatic carbons

adjacent to the ester

group.

Aromatic C-3, C-5 ~129 C-3, C-5

Aromatic carbons

adjacent to the thiol

group.

Aromatic C-4 ~135 C-4 (ipso to -SH)

The thiol group has a

moderate effect on the

chemical shift of the

attached carbon.

Methyl Carbon ~52 -OCH₃
Typical for a methyl

ester.[2]

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/17937780
https://pubchem.ncbi.nlm.nih.gov/compound/17937780
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted IR

Absorption

Wavenumber
(cm⁻¹)

Functional Group Justification

S-H Stretch ~2550 Thiol

Characteristic

stretching vibration for

the S-H bond.

C=O Stretch ~1720 Ester Carbonyl

Strong absorption

typical for aromatic

esters.[5]

C-O Stretch ~1280 and ~1100 Ester C-O

Two characteristic

stretches for the ester

group.[5]

Aromatic C-H Stretch >3000 Aromatic C-H
Typical for C-H bonds

on a benzene ring.[8]

Aromatic C=C Stretch ~1600-1450 Aromatic C=C

In-ring stretching

vibrations of the

benzene ring.[8]

Mass Spectrometry (MS)
The electron ionization mass spectrum of Methyl 4-sulfanylbenzoate is expected to show a

molecular ion peak and characteristic fragmentation patterns.
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Predicted Mass

Spectrum
m/z Fragment Ion

Fragmentation
Pathway

Molecular Ion 168 [C₈H₈O₂S]⁺
Ionization of the

parent molecule.

Base Peak 137 [C₇H₅OS]⁺

Loss of a methoxy

radical (•OCH₃) from

the molecular ion.

Fragment Ion 109 [C₆H₅S]⁺

Loss of carbon

monoxide (CO) from

the m/z 137 fragment.

Fragment Ion 77 [C₆H₅]⁺

Loss of the sulfanyl

group (•SH) from the

m/z 109 fragment or

direct fragmentation.

Applications in Drug Development and Biological
Significance
Methyl 4-sulfanylbenzoate serves as a valuable building block in medicinal chemistry.[6] The

thiol and ester functionalities provide reactive handles for the synthesis of more complex

molecules with potential therapeutic applications.

The parent compound, 4-mercaptobenzoic acid, has been investigated for its biological activity.

Notably, it has been identified as a receptor antagonist that binds to the benzodiazepine site of

the GABA-A receptor, thereby blocking the action of GABA.[6] This suggests that derivatives of

Methyl 4-sulfanylbenzoate could be explored for their potential as modulators of GABAergic

signaling, which is implicated in a variety of neurological and psychiatric disorders.

Furthermore, thiophenol derivatives are integral components in the synthesis of various

pharmaceuticals, including sulfonamides and antifungal agents.[5] The incorporation of the

thiophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a

drug molecule.
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Caption: Fischer Esterification Workflow for Methyl 4-sulfanylbenzoate.

Hypothetical Signaling Pathway Inhibition
Given that the parent acid is a GABA-A receptor antagonist, derivatives of Methyl 4-
sulfanylbenzoate could potentially modulate this pathway. The following diagram illustrates a

simplified representation of this inhibitory action.
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Caption: Hypothetical Antagonism of the GABA-A Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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